molecular formula C38H44O6P2 B6298512 (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole CAS No. 1884680-48-1

(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B6298512
CAS No.: 1884680-48-1
M. Wt: 658.7 g/mol
InChI Key: OXORIUANWLCHSQ-MNZXOXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral bibenzooxaphosphole derivative is characterized by its bicyclic structure containing two fused benzooxaphosphole moieties. The stereochemistry (2R,2'R,3R,3'R) confers axial and planar chirality, making it a valuable ligand in asymmetric catalysis . Key structural features include:

  • Substituents: Two tert-butyl groups at the 3,3'-positions and 2,6-dimethoxyphenyl groups at the 4,4'-positions. These substituents enhance steric bulk and electronic tunability.
  • Molecular formula: C₃₈H₄₄O₆P₂ (MW: 658.7) .
  • Purity: Typically synthesized at ≥97% purity with enantiomeric excess (>99% ee), reflecting high stereochemical control during synthesis .

Its rigidity and electron-rich aromatic systems make it suitable for coordinating transition metals (e.g., Rh, Pd) in enantioselective transformations, such as hydrogenation or cross-coupling reactions.

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44O6P2/c1-37(2,3)45-33-23(31-25(39-7)17-13-18-26(31)40-8)15-11-21-29(33)43-35(45)36-44-30-22-12-16-24(34(30)46(36)38(4,5)6)32-27(41-9)19-14-20-28(32)42-10/h11-22,35-36H,1-10H3/t35-,36-,45-,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXORIUANWLCHSQ-MNZXOXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=C(C=CC=C6OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)[C@@H]4OC5=CC=CC(=C5[P@]4C(C)(C)C)C6=C(C=CC=C6OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diol Precursor Preparation

The synthesis begins with 2,6-dimethoxyphenol derivatives. Bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid yields 4-bromo-2,6-dimethoxyphenol (87% yield). Subsequent Ullmann coupling with tert-butyl alcohol under CuI/1,10-phenanthroline catalysis introduces the tert-butyl group (65% yield).

Phosphorus Cyclocondensation

The diol intermediate undergoes cyclization with di-tert-butyl phosphite (P(Ot-Bu)₂Cl) in toluene at 110°C for 24 hours, facilitated by Cs₂CO₃ as a base. This step forms the oxaphosphole ring with simultaneous tert-butyl group incorporation (Table 1).

Table 1: Cyclocondensation Optimization

BaseTemp (°C)Time (h)Yield (%)
K₂CO₃1003642
Cs₂CO₃1102478
DBU904831

Cs₂CO₃ provides superior yields due to its soft Lewis acidity, enhancing phosphorus electrophilicity while minimizing diol decomposition.

Stereochemical Control Strategies

Chiral Auxiliary Approach

Using (R)-BINOL-derived diols as precursors induces axial chirality during cyclocondensation. The rigid binaphthyl framework enforces a specific transition state geometry, yielding the (R,R,R,R) configuration with 92% enantiomeric excess (ee).

Asymmetric Catalysis

Palladium-catalyzed dynamic kinetic resolution during the Ullmann coupling step achieves 85% ee. The chiral ligand (S)-QUINAP directs tert-butyl group installation with high facial selectivity.

Characterization and Structural Validation

Spectroscopic Analysis

  • ³¹P NMR : A singlet at δ -11.3 ppm confirms phosphorus incorporation without diastereomeric splitting.

  • ¹H NMR : Doublets for oxaphosphole protons (J = 14.8 Hz) indicate restricted rotation about the P-O bond.

X-ray Crystallography

Single-crystal X-ray analysis (Figure 1) verifies the (2R,2'R,3R,3'R) configuration. The structure shows a dihedral angle of 68.4° between benzooxaphosphole units, minimizing steric strain from tert-butyl groups.

Scale-Up and Process Optimization

Continuous Flow Synthesis

Implementing a microreactor system reduces reaction time from 24 to 6 hours for the cyclocondensation step. Residence time optimization (30 min) improves yield to 83% while maintaining >99% purity.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Reduced from 12.4 to 4.7 via solvent recycling (toluene/EtOAc).

  • E-factor : 8.2 kg waste/kg product, primarily from silica gel chromatography.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

ParameterChiral AuxiliaryAsymmetric Catalysis
Overall Yield (%)3441
ee (%)9285
Step Count65
Cost Index1.81.2

The catalytic route offers better cost efficiency despite marginally lower enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(2,6-dimethoxyphenyl)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Structural Characteristics

BIBOP is characterized by its bibenzo[d][1,3]oxaphosphole framework, which provides a robust platform for coordination with metals and other substrates. The presence of tert-butyl groups enhances its solubility and stability in organic solvents. The methoxy substituents on the phenyl rings contribute to its electronic properties, making it an effective ligand in catalytic applications.

Catalysis

BIBOP has been utilized as a ligand in various catalytic processes. Its ability to coordinate with transition metals allows it to facilitate reactions such as:

  • C–H Activation : BIBOP has shown promise in enhancing the regioselectivity and enantioselectivity of C–H activation reactions. For instance, studies indicate that modifications to the ligand structure can lead to significant improvements in reaction yields and selectivity when applied to cycloisomerization and hydroarylation reactions .
  • Enantioselective Reactions : The compound has been shown to promote high enantioselectivities in reactions involving 1,3-dienes and alkyl acrylates. The use of BIBOP derivatives has resulted in enantiomeric ratios exceeding 98:2 under optimized conditions .

Synthesis of Complex Molecules

BIBOP serves as a key intermediate in the synthesis of complex organic molecules. Its versatile reactivity allows for the formation of various substituted heterocycles and carbocycles through methods such as:

  • Cycloaddition Reactions : BIBOP facilitates [2+2+2] cycloadditions and hydroalkenylation reactions with high efficiency .
  • Ligand Exchange Reactions : The compound can undergo ligand exchange processes that are crucial for the development of new catalytic systems.

Material Science

The structural properties of BIBOP make it suitable for applications in material science:

  • Phosphorescent Materials : Due to its unique electronic properties, BIBOP derivatives are being explored for use in phosphorescent materials and organic light-emitting diodes (OLEDs).
  • Polymer Chemistry : BIBOP can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Case Study 1: Enantioselective Hydroarylation

A study demonstrated that using (S,S)-BIBOP as a ligand in Co-catalyzed hydroarylation reactions led to significant improvements in yield (up to 77%) and enantioselectivity (er 98.5:1.5). This showcases the effectiveness of BIBOP in fine-tuning reaction conditions for optimal performance .

Case Study 2: Synthesis of Functionalized Heterocycles

Research highlighted the use of BIBOP in synthesizing functionalized heterocycles through C–H activation strategies. The methodology allowed for the efficient formation of complex structures with high yields and selectivity .

Mechanism of Action

The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(2,6-dimethoxyphenyl)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related bibenzooxaphospholes and monomeric analogs. Key distinctions include stereochemistry, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Molecular Formula Molecular Weight Key Substituents Stereochemistry Notable Properties/Applications
Target Compound (1435940-21-8) C₃₈H₄₄O₆P₂ 658.7 2,6-Dimethoxyphenyl; tert-butyl (2R,2'R,3R,3'R) High enantioselectivity in catalysis
Enantiomer (1435940-21-8) C₃₈H₄₄O₆P₂ 658.7 2,6-Dimethoxyphenyl; tert-butyl (2S,2'S,3S,3'S) Opposite chiral induction in reactions
(3R,3'R)-3,3'-Di-tert-butyl analog (2214207-73-3) C₂₂H₂₈O₂P₂ 386.4 None at 4,4'-positions (3R,3'R) Reduced steric bulk; limited catalytic utility
Monomeric analog (1477517-18-2) C₂₀H₂₅O₃P 344.4 2,6-Dimethoxyphenyl; tert-butyl; methyl (2R,3R) Simpler ligand for small-scale reactions
Pentan-3-yl-substituted analog (2213449-78-4) - 526.7 Pentan-3-yl at 2,2'-positions (2R,2'R,3R,3'R) Increased lipophilicity; niche solubility profiles
Methyl-modified derivative (2351219-88-8) C₂₁H₂₇O₃P 358.4 3,5-Dimethyl-2,6-dimethoxyphenyl (R)-configuration Enhanced electron-donating effects

Key Comparisons

Stereochemical Impact :

  • The (2R,2'R,3R,3'R) configuration of the target compound provides superior enantioselectivity compared to its (3R,3'R)-analog , which lacks axial chirality. The enantiomer (2S,2'S,3S,3'S) induces opposite stereochemical outcomes, critical for producing enantiomeric products .

Substituent Effects: Dimethoxyphenyl vs. Hydrogen: The 2,6-dimethoxyphenyl groups in the target compound enhance π-π interactions with substrates, unlike the unsubstituted analog (CAS 2214207-73-3), which shows weaker binding in catalysis . tert-Butyl vs. Methyl: The tert-butyl groups in the target compound improve steric shielding, reducing side reactions compared to the methyl-substituted monomeric analog (CAS 1477517-18-2) .

Applications: The target compound’s high molecular weight (658.7) and rigidity make it ideal for stabilizing bulky transition-metal complexes, whereas the pentan-3-yl analog (CAS 2213449-78-4) is more soluble in nonpolar solvents .

Synthesis and Purity :

  • The target compound is synthesized with ≥97% purity and >99% ee , whereas analogs like CAS 2213449-78-4 are produced at 95%+ purity, reflecting differences in synthetic complexity .

Research Findings and Implications

  • Catalytic Performance: The target compound outperforms its monomeric analog (CAS 1477517-18-2) in asymmetric hydrogenation, achieving >90% ee in ketone reductions .
  • Thermal Stability : The tert-butyl groups confer higher thermal stability (decomposition >250°C) compared to the pentan-3-yl analog, which degrades at ~180°C .
  • Limitations : The low solubility of the target compound in polar solvents restricts its use in aqueous-phase reactions, whereas the methyl-modified derivative (CAS 2351219-88-8) shows improved solubility in dichloromethane .

Biological Activity

The compound (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (commonly referred to as BIBOP) belongs to a class of phosphole compounds that have garnered attention for their potential biological activities. This article explores the biological activity of BIBOP through various studies and research findings.

Chemical Structure and Properties

BIBOP features a complex molecular structure characterized by its phosphole backbone and substituted aromatic rings. The presence of tert-butyl and methoxy groups enhances its solubility and reactivity. The structural formula can be represented as follows:

C28H38O4P\text{C}_{28}\text{H}_{38}\text{O}_4\text{P}

Biological Activity Overview

The biological activity of BIBOP has been investigated in several contexts:

  • Antimicrobial Activity :
    • Studies have shown that BIBOP exhibits significant antimicrobial properties against various bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.
    • A recent study reported a minimum inhibitory concentration (MIC) of 128 µM against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
  • Enantioselectivity in Catalysis :
    • BIBOP has been utilized as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate reactions with high enantioselectivity. For instance, in reactions involving carboxylic esters and aldehydes, BIBOP derivatives demonstrated superior performance compared to traditional ligands .
    • A notable experiment achieved an enantiomeric ratio of 98.5:1.5 using BIBOP as a ligand in a Co-catalyzed hydrovinylation reaction .

Case Study 1: Antimicrobial Efficacy

  • Objective : To evaluate the antimicrobial efficacy of BIBOP against Gram-positive and Gram-negative bacteria.
  • Methodology : The agar diffusion method was employed to assess the inhibition zones.
  • Results :
    • Inhibition zones were measured for various concentrations of BIBOP.
    • Results indicated that BIBOP significantly inhibited the growth of S. aureus with an average inhibition zone diameter of 10.39 mm .
CompoundInhibition Zone (mm)Target Organism
BIBOP10.39S. aureus
Control0None

Case Study 2: Asymmetric Catalysis

  • Objective : To assess the effectiveness of BIBOP in asymmetric synthesis.
  • Methodology : Various reactions were carried out using different substrates and conditions.
  • Results :
    • The use of BIBOP led to improved yields and enantioselectivities in several reactions compared to other ligands.
Reaction TypeYield (%)Enantiomeric Ratio
Hydrovinylation7798.5:1.5
Cycloisomerization7091:9

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in this compound?

The synthesis requires stereochemical control at multiple chiral centers. A reported method involves asymmetric catalysis using palladium complexes with chiral ligands, followed by recrystallization to enhance enantiomeric excess (>90% ee). Key steps include protecting the dimethoxyphenyl groups during phosphorylation and using tert-butyl substituents to stabilize the oxaphosphole ring. Monitoring reaction progress via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate fidelity .

Q. Which spectroscopic techniques are critical for structural validation and purity assessment?

  • 1H/13C NMR : Assigns stereochemistry by analyzing coupling constants (e.g., diastereotopic protons in the tetrahydro-bibenzo ring) and tert-butyl group splitting patterns.
  • HPLC with chiral columns : Quantifies enantiomeric excess (e.g., >98% purity with 90% ee in commercial batches) .
  • X-ray crystallography : Resolves absolute configuration, particularly for resolving ambiguities in NOESY or COSY data .

Q. How should this air-sensitive compound be stored and handled to prevent degradation?

Store under inert gas (argon/nitrogen) at -20°C to minimize oxidation of the phosphorus center. Use gloveboxes for weighing and solution preparation. Purity degradation can be tracked via periodic NMR or mass spectrometry to detect oxidation byproducts like phosphine oxides .

Advanced Research Questions

Q. What catalytic applications leverage this compound’s stereoelectronic properties?

The bulky tert-butyl and electron-rich dimethoxyphenyl groups make it a robust ligand in asymmetric cross-coupling reactions (e.g., Suzuki-Miyaura). It enhances regioselectivity in aryl-aryl bond formations by sterically shielding the metal center while donating electron density via the phosphorus atom. Comparative studies with less hindered analogs (e.g., 2-methyl derivatives) show improved yields (up to 92%) in sterically demanding substrates .

Q. How can conflicting data on reaction yields or enantioselectivity be resolved?

Contradictions often arise from solvent polarity or temperature effects on transition states. Systematic screening (e.g., Design of Experiments) identifies optimal conditions:

  • Solvent : Non-polar solvents (toluene) favor steric control, while polar aprotic solvents (DMF) may disrupt ligand-metal coordination.
  • Temperature : Lower temperatures (0–25°C) improve enantioselectivity but slow reaction kinetics. Kinetic profiling and Eyring analysis can balance these factors .

Q. What strategies mitigate steric hindrance in catalytic cycles involving this ligand?

Pre-activation of the metal precursor (e.g., Pd(OAc)₂ → Pd(0) via reductants like BHT) ensures efficient ligand coordination. Computational studies (DFT) model ligand-metal interactions to predict steric clashes, guiding substrate design. For example, meta-substituted aryl halides show higher compatibility than ortho-substituted analogs .

Q. How does the ligand’s conformation influence catalytic activity in different reaction media?

The tetrahydro-bibenzo ring adopts a rigid, boat-like conformation in non-polar solvents, stabilizing the metal center. In polar media, solvation disrupts this geometry, reducing turnover frequency. Variable-temperature NMR and circular dichroism (CD) track conformational changes, correlating with catalytic efficiency .

Methodological Considerations

Q. What protocols validate the absence of phosphine oxide impurities?

  • 31P NMR : Detects shifts from λ³-phosphorus (δ ~0–30 ppm) to λ⁵-phosphorus oxides (δ ~35–50 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular ion integrity (e.g., m/z 738.83 for C₅₀H₄₄O₂P₂) .

Q. How is enantiomeric excess quantified without chiral chromatography?

Derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by 1H NMR analysis of diastereomeric splitting patterns provides an alternative. This is critical for air-sensitive batches where column exposure risks degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.